5-Bromo-2-ethoxy-4-methylbenzoic acid

Description

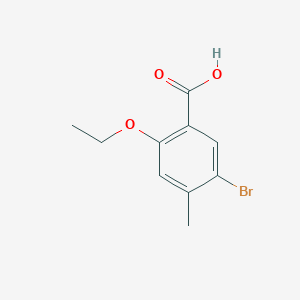

5-Bromo-2-ethoxy-4-methylbenzoic acid (CAS: 90326-61-7; Molecular Formula: C₁₀H₁₁BrO₃; Molecular Weight: 259.11 g/mol) is a substituted benzoic acid derivative featuring a bromine atom at position 5, an ethoxy group at position 2, and a methyl group at position 4 of the benzene ring . This compound is utilized in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its structural motifs—halogen, alkoxy, and alkyl substituents—impart distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.1 g/mol |

IUPAC Name |

5-bromo-2-ethoxy-4-methylbenzoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-4-6(2)8(11)5-7(9)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

YIYGDNHLZVDYIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy Groups

A critical structural distinction lies in the alkoxy substituent at position 2. Replacing the ethoxy group with methoxy (5-bromo-2-methoxy-4-methylbenzoic acid, CAS: 90326-61-7) reduces steric bulk and slightly lowers molecular weight (253.10 g/mol vs. 259.11 g/mol). This substitution alters solubility and reactivity; methoxy derivatives generally exhibit higher polarity, enhancing aqueous solubility, while ethoxy groups may improve lipophilicity for membrane penetration in biological systems .

Halogen Substituent Position and Identity

- 5-Bromo-4-chloro-2-methoxybenzoic acid : Substituting the methyl group at position 4 with chlorine introduces electronegativity, increasing acidity (pKa ~2.8 vs. ~3.5 for methyl-substituted analogs). This compound’s synthesis involves bromination of 4-chlorosalicylic acid, yielding a 9:1 product-to-debrominated byproduct ratio .

- 5-Bromo-2,3-dimethylbenzoic acid (CAS: 5613-27-4): Dual methyl groups at positions 2 and 3 create steric hindrance, reducing reactivity in esterification or coupling reactions compared to mono-methyl derivatives .

Ester Derivatives

Esterification of the carboxylic acid group modifies physicochemical properties:

Amino-Substituted Analogs

2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9) introduces an amino group at position 2, significantly altering electronic properties. The amino group participates in hydrogen bonding and conjugation, increasing UV absorption (λmax ~280 nm) and enhancing metal-chelating capacity .

Bulky Substituents

5-Bromo-4-tert-butyl-2-methoxybenzoic acid incorporates a tert-butyl group at position 4, drastically increasing steric bulk. This reduces solubility in polar solvents but improves thermal stability (decomposition temperature >200°C) .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-2-ethoxy-4-methylbenzoic acid | 90326-61-7 | C₁₀H₁₁BrO₃ | 259.11 | Br (C5), OEt (C2), Me (C4) |

| 5-Bromo-2-methoxy-4-methylbenzoic acid | 90326-61-7 | C₉H₉BrO₃ | 253.10 | Br (C5), OMe (C2), Me (C4) |

| 5-Bromo-4-chloro-2-methoxybenzoic acid | - | C₈H₆BrClO₃ | 265.49 | Br (C5), Cl (C4), OMe (C2) |

| Methyl ester derivative | 39503-58-7 | C₁₁H₁₃BrO₃ | 273.13 | COOMe (C1) |

| Ethyl ester derivative | 474554-06-8 | C₁₂H₁₅BrO₃ | 287.16 | COOEt (C1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.